molecular formula C13H16F3N5 B6577392 N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine CAS No. 1912915-40-2

N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B6577392
CAS No.: 1912915-40-2
M. Wt: 299.29 g/mol
InChI Key: RZYVHBYHYCMUTD-UHFFFAOYSA-N
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Description

N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:

  • Triazolo[4,3-b]pyridazine scaffold: A fused bicyclic system with a triazole ring (positions 1,2,4) and pyridazine ring (positions 4,3-b), providing a planar, aromatic structure conducive to π-π stacking in protein binding .
  • Trifluoromethyl group (CF₃): Positioned at C3, this electron-withdrawing group enhances metabolic stability and hydrophobic interactions .
  • Cyclohexylmethylamine substituent: Attached to the pyridazine N6 position, this bulky aliphatic group likely influences steric interactions and target selectivity .

Properties

IUPAC Name

N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N5/c14-13(15,16)12-19-18-11-7-6-10(20-21(11)12)17-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYVHBYHYCMUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves multiple steps:

    Formation of the Triazolopyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.

    Attachment of the Cyclohexylmethyl Group: This can be done through nucleophilic substitution reactions where the triazolopyridazine core is reacted with cyclohexylmethyl halides or tosylates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or tosylates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding triazolopyridazine oxide, while reduction could lead to the formation of a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(cyclohexylmethyl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Substituent Effects on Target Selectivity

  • Cyclohexylmethyl vs. Cyclohexyl (PIM1 kinase) : The cyclohexylmethyl group in the target compound may enhance hydrophobic interactions compared to the smaller cyclohexyl group in ’s derivative. However, the cyclohexyl analogue’s cocrystal structure (PDB: 3BGQ) confirms direct hydrogen bonding with Glu171, a critical residue for PIM1 inhibition .
  • Indole-ethyl vs. Aliphatic Amines (BRD4 vs. PIM1) : Indole-containing derivatives (e.g., Compound 6) exhibit BRD4 inhibition (IC₅₀ = 0.12 µM) due to π-stacking with acetylated lysine pockets, whereas aliphatic amines (e.g., cyclohexylmethyl) are associated with PIM1 selectivity .

Trifluoromethyl Group (CF₃) Contributions

  • The CF₃ group at C3 is conserved across multiple derivatives (e.g., Compounds 6, 9, 10), suggesting its role in enhancing binding affinity and metabolic stability. Its electron-withdrawing nature may also modulate the electron density of the triazolo-pyridazine core, affecting redox stability .

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